molecular formula C6H4O4 B017741 5-Formyl-2-furancarboxylic Acid CAS No. 13529-17-4

5-Formyl-2-furancarboxylic Acid

Cat. No.: B017741
CAS No.: 13529-17-4
M. Wt: 140.09 g/mol
InChI Key: SHNRXUWGUKDPMA-UHFFFAOYSA-N
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Description

5-formyl-2-furoic acid is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a formyl group. It is a furoic acid, an arenecarbaldehyde and an aldehydic acid. It is a conjugate acid of a 5-formyl-2-furoate.

Biological Activity

5-Formyl-2-furancarboxylic acid (FFCA) is a significant compound derived from biomass and has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of FFCA, summarizing recent research findings, mechanisms of action, and potential applications.

Overview of this compound

FFCA is synthesized primarily through the selective oxidation of 5-hydroxymethylfurfural (HMF) using various catalytic methods. The conversion process typically achieves high yields and selectivity, making FFCA a valuable platform chemical for further transformations into other bioactive compounds . The compound exhibits a range of biological properties that are being explored in scientific research.

Antimicrobial Properties

Recent studies have indicated that FFCA possesses antimicrobial properties against various pathogens. For instance, FFCA has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in combating infections .

Antioxidant Activity

FFCA's antioxidant activity has been evaluated through various assays, demonstrating its ability to scavenge free radicals. This property is critical as it suggests potential applications in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders . The compound’s structure allows it to interact with reactive oxygen species (ROS), thereby mitigating cellular damage.

Anti-inflammatory Effects

Research indicates that FFCA may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases, where modulation of the inflammatory response can lead to therapeutic benefits .

The biological activities of FFCA can be attributed to its chemical structure, which allows it to interact with various biological targets:

  • Enzyme Inhibition : FFCA may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
  • Cellular Signaling Modulation : The compound can influence signaling pathways related to oxidative stress and inflammation, promoting protective cellular responses.
  • Membrane Interaction : FFCA may integrate into cellular membranes, affecting membrane fluidity and function, which can alter cell signaling processes.

Case Studies

Several case studies have highlighted the potential applications of FFCA:

  • Pharmaceutical Development : A study investigated the synthesis of novel derivatives of FFCA with enhanced antimicrobial activity. These derivatives demonstrated improved efficacy against resistant strains of bacteria .
  • Food Preservation : Research explored the use of FFCA as a natural preservative in food products, showing its effectiveness in extending shelf life while maintaining food quality .
  • Cosmetic Applications : Due to its antioxidant properties, FFCA has been incorporated into cosmetic formulations aimed at reducing skin aging and oxidative damage .

Research Findings Summary Table

Study Focus Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antioxidant ActivityScavenges free radicals; potential for oxidative stress prevention
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; potential for chronic disease management

Scientific Research Applications

Organic Synthesis

5-Formyl-2-furancarboxylic acid serves as a versatile building block in organic synthesis. It enables the production of various furan derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique furan structure allows for functionalization that can lead to novel compounds with enhanced biological activity.

Table 1: Synthetic Applications of FFCA

Application AreaDescription
PharmaceuticalsUsed in the synthesis of anti-inflammatory and anti-cancer agents.
AgrochemicalsServes as a precursor for developing pesticides and herbicides.
Fine ChemicalsActs as an intermediate for producing specialty chemicals.

Pharmaceutical Development

The unique structural features of this compound facilitate the design of new drug candidates. Research indicates its potential in developing therapeutic agents targeting inflammation and cancer, enhancing efficacy through structural modifications.

Case Study: Anti-Cancer Agents

A study demonstrated that derivatives of FFCA exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Biomaterials

FFCA is increasingly used in formulating biodegradable polymers, which are essential for sustainable packaging solutions and medical applications. Its incorporation into polymer matrices improves mechanical properties while maintaining biodegradability.

Table 2: Properties of FFCA-Based Biomaterials

PropertyValue
BiodegradabilityHigh
Mechanical StrengthModerate
Thermal StabilityGood

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is utilized to synthesize natural flavoring agents. Its natural origin appeals to consumers seeking alternatives to synthetic chemicals, aligning with trends towards natural products.

Green Chemistry Initiatives

The application of FFCA in green chemistry promotes environmentally friendly processes. Its use reduces waste and energy consumption compared to traditional synthetic methods, making it a key player in sustainable chemistry practices.

Case Study: Electrocatalytic Processes

Recent research has shown that FFCA can be produced through electrocatalytic oxidation of biomass-derived 5-hydroxymethylfurfural (HMF). This method demonstrates high selectivity and efficiency, showcasing FFCA's role in sustainable chemical production .

Research and Development Trends

Ongoing research continues to explore the potential of this compound in various innovative applications:

  • Electrochemical Synthesis : New catalysts are being developed to enhance the efficiency of FFCA production from HMF, focusing on optimizing selectivity and yield .
  • Polymer Chemistry : Studies are investigating the incorporation of FFCA into novel polymer systems that exhibit improved properties for specific applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for FFCA, and how do reaction conditions influence yield?

FFCA can be synthesized via:

  • Route 1 : Oxidation of 5-hydroxymethylfurfural (HMF) through intermediates like 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by further oxidation to FFCA .
  • Route 2 : Degradation of hexeneuronic acid (HexA) under mildly acidic conditions, producing FFCA as a primary intermediate alongside 2-furancarboxylic acid and formic acid .

Key Methodological Considerations :

  • Catalyst selection (e.g., MnO₂, Cu/Ce oxides) significantly impacts oxidation efficiency .
  • Base-free conditions using nitrogen-doped carbon catalysts improve selectivity for FFCA .

Q. How does FFCA function as an intermediate in biomass-derived chemical pathways?

FFCA is critical in:

  • HMF Oxidation : A key intermediate in the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a bioplastic precursor. The oxidation of FFCA to FDCA is often the rate-limiting step .
  • HexA Degradation : FFCA forms during acidic treatment of HexA in pulp bleaching, though it is not inherently chromophoric. Subsequent thermal/acidic treatment of FFCA generates color-causing chromophores .

Experimental Design Tip :

  • Use isotopic labeling (e.g., ¹³C) to track FFCA degradation pathways and validate intermediates .

Advanced Research Questions

Q. What catalytic strategies enhance FFCA selectivity in HMF oxidation?

Catalyst Systems :

  • MnO₂ Polymorphs : β-MnO₂ exhibits 3× higher activity than activated MnO₂ for FFCA→FDCA oxidation due to planar oxygen sites facilitating vacancy formation .
  • Metal-Free Catalysts : Nitrogen-doped carbon spheres (NCSWCs) with TBHP achieve 90% FFCA selectivity under base-free conditions via hydroperoxyl radical synergy .
  • Mixed Oxides : MgO⋅CeO₂ tunes selectivity toward FFCA (90%) or DFF (99%) by adjusting acid-base properties .

Q. How do computational studies inform FFCA reaction mechanisms?

  • DFT Insights :
    • MnO₂ activity correlates with oxygen vacancy formation energies; planar sites (β-MnO₂) lower energy barriers for FFCA oxidation .
    • N-doped carbon catalysts stabilize hydroperoxyl radicals adjacent to graphitic N, enhancing HMF→FFCA oxidation .

Methodological Recommendation :

  • Combine DFT with H₂-temperature-programmed reduction (H₂-TPR) to validate surface reactivity .

Q. What analytical techniques resolve FFCA structural and degradation dynamics?

  • NMR Spectroscopy : Full ¹H/¹³C assignments for FFCA and isotopomers (e.g., ¹³C-labeled HexA derivatives) clarify degradation pathways (Tables 3–8 in ).
  • GC-MS : Detects intermediates like 5-hydroxyl-2(5H)-furanone (HF) in competing pathways .

Q. How to address contradictions in FFCA's role as a reaction intermediate?

  • Case Study : While FFCA is a well-established intermediate in HMF→FDCA pathways , it is absent in 5-HMF→maleic acid (MAc) routes, where 5-hydroxyl-2(5H)-furanone (HF) dominates .
  • Resolution : Use isotopic tracing (e.g., ¹³C-FFCA) to confirm/rule out FFCA involvement in specific systems .

Q. What derivatization strategies expand FFCA's utility in synthetic chemistry?

  • Vinyl Ester Synthesis : FFCA reacts with vinyl acetate using Zn(OTf)₂ catalysts (-30°C) to form vinyl esters for polymer applications .
  • Oxidative Esterification : Co/Fe bimetallic catalysts convert FFCA to dimethyl esters under continuous-flow conditions .

Q. What are the emerging applications of FFCA in sustainable chemistry?

  • Biorefineries : FFCA serves as a platform chemical for FDCA (bioplastics) and pharmaceuticals .
  • Pulp Bleaching : Monitoring FFCA levels during HexA degradation optimizes chromophore removal in paper production .

Properties

IUPAC Name

5-formylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRXUWGUKDPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383151
Record name 5-Formyl-2-furancarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13529-17-4
Record name 5-Formyl-2-furancarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-furancarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-HMF feed is oxidized with elemental O2 in a multi-step reaction to form FDCA with 5-formyl furan-2-carboxylic acid (FFCA) as a key intermediate eq 1. Oxidation of 5-(acetoxymethyl)furfural (5-AMF), which contains an oxidizable ester and aldehydes moieties, produces FDCA, FFCA, and acetic acid, eq 2. Similarly oxidation of 5-(ethoxymethyl)furfural (5-EMF) produces FDCA, FFCA, 5-(ethoxycarbonyl)furan-2-carboxylic acid (EFCA) and acetic acid, eq 3.
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Synthesis routes and methods II

Procedure details

5-HMF feed is oxidized with elemental O2 in a multi-step reaction to form FDCA with 5-formyl furan-2-carboxylic acid (FFCA) as a key intermediate eq 1. Oxidation of 5-(acetoxymethyl)furfural (5-AMF), which contains an oxidizable ester and aldehydes moieties, produces FDCA, FFCA, and acetic acid, eq 2. Similarly oxidation of 5-(ethoxymethyl)furfural (5-EMF) produces FDCA, FFCA, 5-(ethoxycarbonyl)furan-2-carboxylic acid (EFCA) and acetic acid, eq 3.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Formyl-2-furancarboxylic Acid
5-Formyl-2-furancarboxylic Acid
5-Formyl-2-furancarboxylic Acid
5-Formyl-2-furancarboxylic Acid
5-Formyl-2-furancarboxylic Acid
5-Formyl-2-furancarboxylic Acid

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